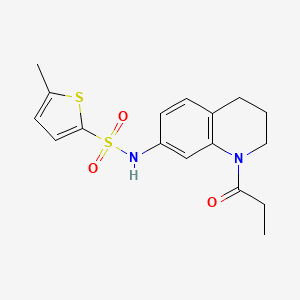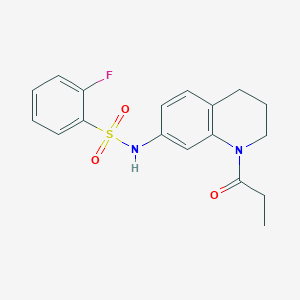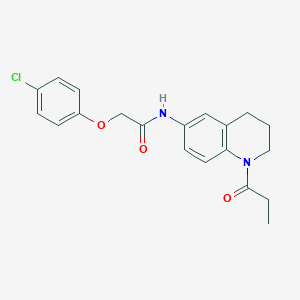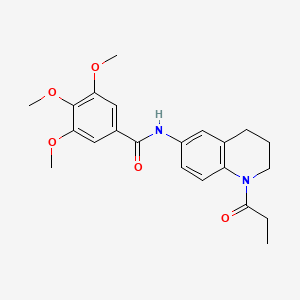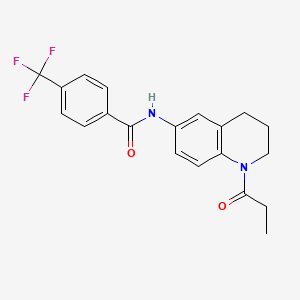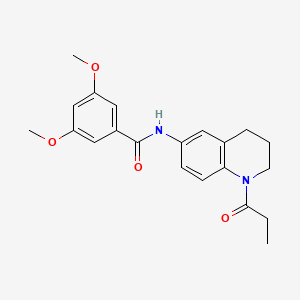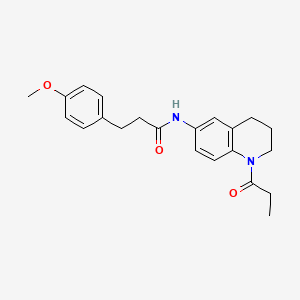
3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide, also known as MPA, is a synthetic compound that has been studied for its potential applications in various scientific fields. MPA is a derivative of the tetrahydroquinoline family, which has been used in medicinal chemistry and drug development for many years. MPA has been found to have a variety of biochemical and physiological effects, and has been studied for its potential applications in the fields of neuroscience, cell biology and pharmacology.
Wirkmechanismus
The exact mechanism of action of 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is not yet fully understood. However, it is thought that this compound is able to modulate neuronal activity and synaptic plasticity by acting as an agonist at certain neurotransmitter receptors, such as the serotonin and dopamine receptors. Additionally, this compound is thought to modulate cell proliferation and differentiation by acting as an antagonist at certain cell surface receptors, such as the estrogen receptor.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to modulate neuronal activity and synaptic plasticity, modulate cell proliferation and differentiation, and modulate drug metabolism and drug transport. Additionally, this compound has been found to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and is stable at room temperature. Additionally, this compound can be used in a variety of cell types and organisms, making it a versatile tool for scientific research. However, there are some limitations to using this compound in laboratory experiments. This compound is hydrophobic, making it difficult to work with in aqueous solutions. Additionally, this compound can be toxic to cells at high concentrations, and can be difficult to accurately measure in biological samples.
Zukünftige Richtungen
There are a number of potential future directions for 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide research. This compound can be further studied for its potential applications in neuroscience, cell biology, and pharmacology. Additionally, this compound can be studied for its potential to modulate drug metabolism and drug transport. Additionally, this compound can be studied for its potential to modulate inflammation, cancer, and other diseases. Finally, this compound can be studied for its potential to be used as a therapeutic agent in the treatment of various diseases.
Synthesemethoden
3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide can be synthesized using a variety of methods, including the condensation of 4-methoxyphenylacetone and 1-propanoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. This reaction is catalyzed by an acid, such as hydrochloric acid, and yields this compound as the product. Other methods of synthesis include the condensation of 4-methoxyphenol and 1-propanoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in the presence of a base, such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide has been studied for its potential applications in various scientific fields, including neuroscience, cell biology and pharmacology. In neuroscience, this compound has been studied for its potential to modulate neuronal activity and synaptic plasticity. In cell biology, this compound has been studied for its potential to modulate cell proliferation and differentiation. In pharmacology, this compound has been studied for its potential to modulate drug metabolism and drug transport.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-22(26)24-14-4-5-17-15-18(9-12-20(17)24)23-21(25)13-8-16-6-10-19(27-2)11-7-16/h6-7,9-12,15H,3-5,8,13-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOCTVSNENTLRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

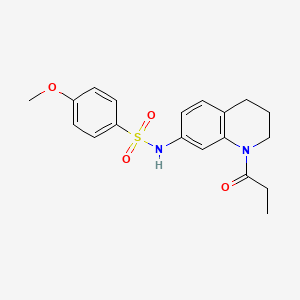


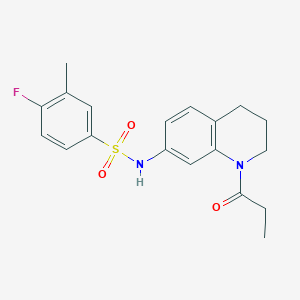
![2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570253.png)
